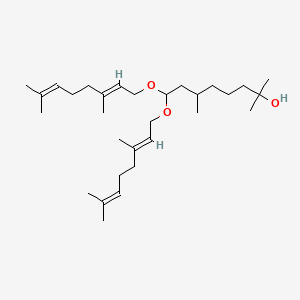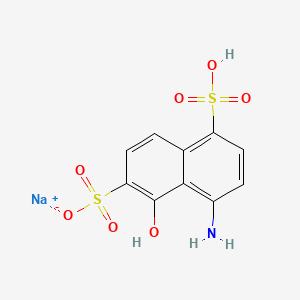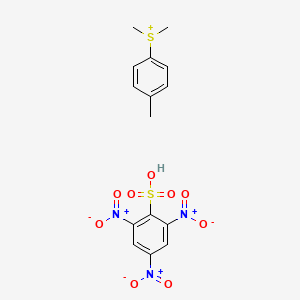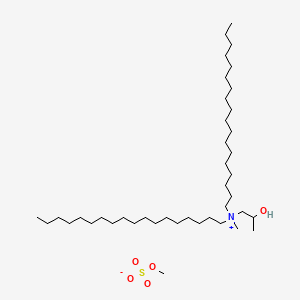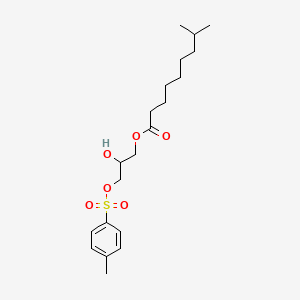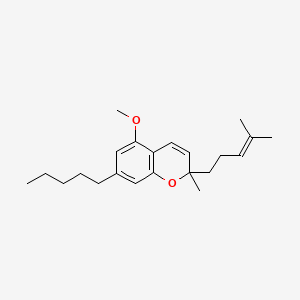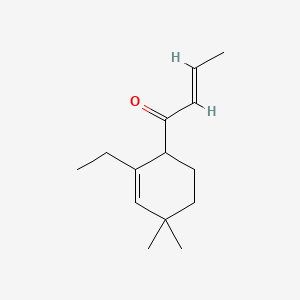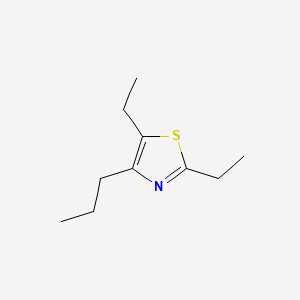
2,5-Diethyl-4-propylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-4-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. This compound is known for its fruity, green, and mango-like aroma and is a volatile component found in roasted peanut flavor .
Métodos De Preparación
The synthesis of 2,5-Diethyl-4-propylthiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diethylthiazole with propyl halides in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
2,5-Diethyl-4-propylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,5-Diethyl-4-propylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and flavor chemistry.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and antitumor activities.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-4-propylthiazole involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. In biological systems, thiazole derivatives can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
2,5-Diethyl-4-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:
2,5-Diethyl-4-methylthiazole: Similar structure but with a methyl group instead of a propyl group.
2,5-Diethyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, such as its characteristic aroma.
Propiedades
Número CAS |
4276-68-0 |
|---|---|
Fórmula molecular |
C10H17NS |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
2,5-diethyl-4-propyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-7-8-9(5-2)12-10(6-3)11-8/h4-7H2,1-3H3 |
Clave InChI |
CNHZSCGZZKCROX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(SC(=N1)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


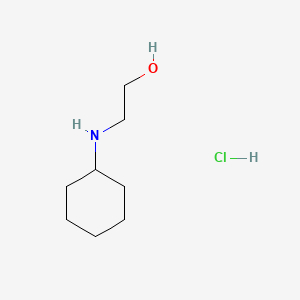
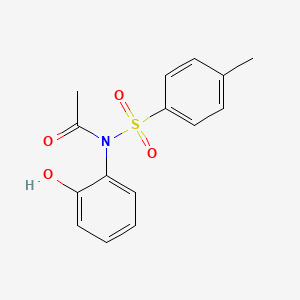
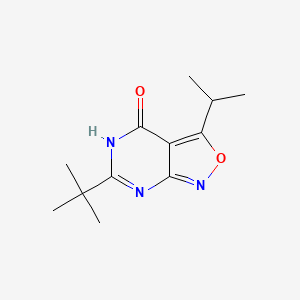
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
